Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate is a chemical compound classified as an indole derivative, which is significant in medicinal chemistry due to its diverse biological activities. Indole derivatives are known for their roles in the development of pharmaceuticals, as they often exhibit various pharmacological properties, including anticancer, antiviral, and antimicrobial effects. The specific structure of Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate contributes to its potential applications in scientific research and drug development.
The synthesis of Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate typically involves the following key steps:
The reaction mechanism involves nucleophilic acyl substitution, where the nitrogen atom of the indole attacks the carbonyl carbon of methyl oxalyl chloride, leading to the formation of the ester bond. This method allows for the introduction of functional groups that can enhance biological activity or modify physicochemical properties.
Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate has a molecular formula of and a molecular weight of approximately . The compound features an indole moiety substituted with a fluorine atom at the 4-position and an ester functional group derived from oxoacetic acid.
Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate participates in various chemical reactions that are fundamental for synthesizing derivatives with enhanced biological activity. Key reactions include:
The stability of Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate under various conditions allows it to serve as a versatile intermediate in organic synthesis.
The mechanism of action for Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate primarily involves its interaction with biological targets at the molecular level:
Relevant data on physical properties includes boiling point, melting point, and density, which can vary based on purity and environmental conditions.
Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate has several applications in scientific research:
Research continues to explore its full potential in these areas, highlighting its significance as a versatile compound in both academic and industrial settings.
The 3-indolyl-2-oxoacetate moiety confers distinctive electronic and steric properties critical for biological interactions. Methyl 2-(4-fluoro-3-indolyl)-2-oxoacetate (CAS 425639-94-7) features a planar indole ring system with a cis-configuration between the 2-oxoacetate and indole nitrogen, facilitating π-π stacking and hydrogen bonding with biological targets [4]. Key structural attributes include:
The electrophilic carbonyl at C2 of the oxoacetate chain enables nucleophilic attack by biological nucleophiles (e.g., cysteine thiols, lysine amines), supporting covalent binding mechanisms observed in kinase inhibition [10]. Synthetic routes typically involve Friedel-Crafts acylation of 4-fluoroindole derivatives with methyl oxalyl chloride under anhydrous conditions, yielding the product after chromatographic purification (24-50% yield) [4].
Table 1: Comparative Bioactivity of 3-Indolyl-2-oxoacetate Derivatives
Compound | Biological Target | IC₅₀/EC₅₀ | Key Structural Features | |
---|---|---|---|---|
Methyl 2-(4-fluoro-3-indolyl)-2-oxoacetate | Tubulin polymerization | 5.0 μM | 4-F substitution, unmodified oxoacetate | |
Methyl 2-(5-bromo-7-fluoro-3-indolyl)-2-oxoacetate | GSK-3β kinase | 15 nM | 5-Br/7-F dihalogenation | |
3-Oxindole-2-carboxylate (6f) | HIV-1 Tat-mediated transcription | 0.46 μM | 3-Oxindole core, chloroallyl group | [9] [10] |
The 2-oxoacetate group significantly enhances target affinity compared to simpler ester derivatives. Molecular modeling reveals hydrogen bonding between the carbonyl oxygen and ASN101 of tubulin, while the methoxy group engages in hydrophobic interactions within the colchicine binding pocket [7]. This binding mode disrupts microtubule assembly, inducing G2/M phase arrest in non-small cell lung carcinoma (NSCLC) cells [2].
Halogen incorporation at strategic positions on the indole ring profoundly influences ligand-receptor interactions. Fluorination at C4 in Methyl 2-(4-fluoro-3-indolyl)-2-oxoacetate induces the following effects:
Recent studies demonstrate that 4-fluoro substitution specifically enhances AhR activation potency (EC₅₀ = 0.8 μM) compared to 5-fluoro (EC₅₀ = 2.1 μM) or 6-fluoro (EC₅₀ = 5.7 μM) isomers [3]. This positional preference stems from optimal alignment with PHE295 and LEU302 in the AhR PAS-B domain, as confirmed by competitive radioligand assays and molecular docking studies.
Table 2: Impact of Halogen Position on Biological Activity
Halogen Position | AhR Activation EC₅₀ (μM) | Anticancer IC₅₀ (H1299) | Log P | |
---|---|---|---|---|
4-Fluoro | 0.8 ± 0.1 | 3.79 μM | 2.1 | |
5-Fluoro | 2.1 ± 0.3 | >10 μM | 2.3 | |
6-Fluoro | 5.7 ± 0.6 | >10 μM | 2.2 | |
7-Fluoro | 1.2 ± 0.2 | 4.24 μM | 2.0 | [2] [3] |
Dual halogenation strategies further refine bioactivity. Methyl 2-(5-bromo-7-fluoro-3-indolyl)-2-oxoacetate exhibits 50-fold greater GSK-3β inhibition (IC₅₀ = 15 nM) than the monofluoro derivative due to complementary steric and electronic effects: the 5-bromo occupies a hydrophobic subpocket, while 7-fluoro orients the oxoacetate toward catalytic lysine [10].
This compound demonstrates polypharmacology through selective engagement with diverse biological targets:
Table 3: Synthetic Applications in Drug Development
Application | Derivative | Key Transformation | Therapeutic Area | |
---|---|---|---|---|
Kinase inhibitor core | 5-Bromo-7-fluoro analog | Oxoacetate → amide | Neurodegenerative disease | |
Tubulin-targeting agent | 3-Substituted acrylamide | Knoevenagel condensation | Oncology (NSCLC) | |
AhR agonist prototype | Unmodified oxoacetate | None | Inflammatory bowel disease | [2] [3] [7] |
The oxoacetate group serves as a versatile handle for synthetic elaboration:
In cancer therapeutics, Methyl 2-(4-fluoro-3-indolyl)-2-oxoacetate derivatives overcome multidrug resistance in NSCLC by inhibiting P-glycoprotein efflux, increasing intracellular doxorubicin accumulation by 8.2-fold at 5 μM concentration [2] [7]. Molecular hybridization strategies tethering this pharmacophore to HDAC inhibitory motifs (e.g., hydroxamic acids) demonstrate synergistic apoptosis induction in vitro, supporting its role as a multifunctional scaffold in modern drug design.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7